molecular formula C18H18N4S B2513478 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone CAS No. 21938-32-9

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B2513478
CAS No.: 21938-32-9
M. Wt: 322.43
InChI Key: ILWHJUUMBODAQK-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHJUUMBODAQK-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.